molecular formula C14H14N4O B3506023 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3506023
M. Wt: 254.29 g/mol
InChI Key: NIWLQJLNJWWSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound built on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and drug design . The TP core is isoelectronic with the purine ring system, making it a valuable bio-isosteric replacement for purines in the design of novel bioactive molecules . This characteristic allows researchers to explore interactions with enzyme binding sites typically targeted by natural purine nucleotides, particularly in the development of kinase inhibitors and other ATP-competitive compounds . The specific substitution pattern of a phenyl group at the 2-position and a propyl chain at the 5-position offers a unique pharmacophore profile, enabling fine-tuning of lipophilicity, steric bulk, and electronic properties for structure-activity relationship (SAR) studies. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable versatility in pharmaceutical research, with applications extending beyond purine mimicry. It has been explored as a bio-isostere for carboxylic acid functional groups and the N-acetyl fragment of ε-N-acetylated lysine . Furthermore, the intrinsic metal-chelating properties of the TP heterocycle, stemming from accessible electron pairs on its nitrogen atoms (N1, N3, and N4), have been exploited to develop potential therapeutic agents for cancer and parasitic diseases . Historically, TP-based compounds like Trapidil have been marketed as platelet-derived growth factor antagonists, validating the therapeutic relevance of this chemical class . More recently, TP derivatives have been identified as promising disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the PA-PB1 protein-protein interaction, a crucial mechanism for antiviral development . This compound is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumption. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-6-11-9-12(19)18-14(15-11)16-13(17-18)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWLQJLNJWWSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good yields . Another approach involves the use of acetylacetone or acetoacetic ester, arylglyoxal hydrate, and aminotriazole in ethanol under reflux conditions . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1.1. Condensation of β-Dicarbonyl Compounds with Aminotriazoles

A common method involves the reaction of β-dicarbonyl compounds (e.g., ethyl acetoacetate, ethyl benzoylacetate) with 3-amino-1,2,4-triazole derivatives under oxidative or acidic conditions. For example:

  • Nucleophilic addition of the enol form of β-dicarbonyl compounds to aminotriazoles forms an intermediate, followed by oxidative dehydrogenation to generate the triazolopyrimidine core .

  • Substituents at positions 2 and 5 can be introduced via substituents on the β-dicarbonyl or aminotriazole precursors (e.g., propyl groups via propionylacetate) .

Table 1: Reaction Conditions for Triazolopyrimidine Synthesis

Reaction ComponentConditionsYield Range
β-dicarbonyl compoundEthanol, acetic acid (6 equiv), O₂74–94%
Aminotriazole derivativeReflux (130°C), 18 h
Catalyst (e.g., Pd(OAc)₂)Optional (enhances oxidation)

1.2. Alternative Routes Using Aldehydes and Knoevenagel-Type Reactions

  • Knoevenagel condensation of aldehydes with active methylene compounds (e.g., ethyl cyanoacetate) in the presence of a catalyst like 4,4'-trimethylenedipiperidine (TMDP) can form intermediates, which cyclize with aminotriazoles to yield triazolopyrimidines .

  • Mechanism : Activation of the aldehyde via hydrogen bonding or Lewis base interaction with TMDP, followed by nucleophilic attack by the β-dicarbonyl compound .

Table 2: Knoevenagel-Based Synthesis with TMDP

ComponentConditionsYield
4-chlorobenzaldehydeEthanol/water (1:1), reflux, TMDP85%
Ethyl cyanoacetate10 mol% TMDP
3-amino-1,2,4-triazole2 h reaction time

2.1. Oxidative Dehydrogenation

The triazolopyrimidine core often forms via oxidative steps, such as those mediated by molecular oxygen (O₂) . For example:

  • Oxidative CDC (Cross-Coupling Dehydrogenation) : Intermediates undergo dehydrogenation to form aromatic rings, as seen in pyrazolo[1,5-a]pyridine derivatives .

  • Role of Solvent : Ethanol with acetic acid enhances oxidative efficiency, while inert atmospheres (e.g., Ar) suppress yields .

Table 3: Oxidative Efficiency Under Different Conditions

AtmosphereAcetic Acid (equiv)Yield
Air674%
O₂694%
Ar66%

2.2. Substitution Patterns and Reactivity

  • Position 2 (Phenyl Substituent) : Electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro) influence reactivity. For example, thiophene rings enhance nucleophilicity at position 3 .

  • Position 5 (Propyl Substituent) : Alkylation (e.g., propyl groups) typically requires β-dicarbonyl precursors with propionyl groups .

Challenges and Limitations

  • By-Product Formation : Excess acetic acid or strong Brønsted acids (e.g., TFA) can lead to undesired triazolo[1,5-a]pyridines .

  • Scalability : Optimization of reaction times and catalyst loadings is critical for large-scale synthesis .

Scientific Research Applications

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antifungal, and antiviral agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in drug discovery and development. Additionally, it is used in the study of various biological pathways and mechanisms, contributing to our understanding of disease processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis, making it a promising candidate for anticancer therapy. The compound’s ability to bind to and modulate the activity of various enzymes and receptors further contributes to its diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Electrochemical Behavior: Electron-donating groups (e.g., piperidinomethyl in S2-TP) shift redox potentials to less negative values compared to electron-withdrawing substituents (e.g., chloromethyl in S1-TP) . The target compound’s propyl group, being alkyl, likely increases lipophilicity but may reduce electrochemical reactivity.
  • Solubility: Polar substituents (e.g., morpholinomethyl in S3-TP , ethoxymethyl in ) enhance aqueous solubility, whereas hydrophobic groups (propyl, methylthio) may limit it.
  • Synthetic Accessibility : Propyl-substituted derivatives may require tailored synthetic routes compared to chloromethyl analogs, which are more reactive in nucleophilic substitutions .

Biological Activity

Overview

2-Phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. Its structure features a triazole ring fused with a pyrimidine ring, which is essential for its biological activity.

Chemical Structure

The chemical structure of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be represented as follows:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}

The mechanism of action of this compound involves the inhibition of various signaling pathways. Notably, it has been shown to inhibit the ERK signaling pathway , which is crucial for cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of ERK1/2 and other related proteins such as c-Raf, MEK1/2, and AKT, contributing to its anticancer effects 1.

Anticancer Activity

Research indicates that 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It showed promising results against Enterococcus faecium , a significant pathogen in nosocomial infections. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL against this bacterium . Furthermore, it has been noted that while some derivatives exhibit narrow-spectrum antibacterial activity, others may lack efficacy against certain strains despite in vitro predictions .

Comparative Analysis with Similar Compounds

A comparative analysis with other triazolopyrimidine derivatives reveals that 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one possesses unique properties that make it a candidate for further development. For instance:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-Phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-oneStructureYes (E. faecium)Yes
5-Phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-LimitedModerate
6-Phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-NoLow

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased levels of cleaved caspase 3 and PARP .

Case Study 2: Antimicrobial Screening

A screening of various triazolopyrimidine derivatives identified 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one as one of the most effective against E. faecium . The study highlighted the importance of structural components such as the carboxamide group for maintaining antimicrobial activity .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?

Answer:
Synthesis protocols vary, but key methods include:

  • Cyclocondensation : Reacting aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by methanol addition and crystallization (yield: ~70–80%, purity >95%) .
  • Catalytic Systems : Using TMDP (trimethylenediphosphine) in water-ethanol mixtures (1:1 v/v) to enhance regioselectivity and reduce reaction time .
  • Cyclization : Treatment with ortho esters or aldehydes and diethyl azodicarboxylate (DEAD) in DMF for ring closure .
    Optimization Tips : Monitor reaction progress via TLC, and purify via ethanol recrystallization. Adjust solvent polarity to minimize side products (e.g., dimerization) .

Advanced: How can computational methods predict heats of formation (HOF) for triazolopyrimidine derivatives?

Answer:
HOF estimation is critical for energetic materials but challenging experimentally. Computational approaches include:

  • Density Functional Theory (DFT) : Calculate gas-phase HOF using atomization or isodesmic reactions. Compare with experimental detonation velocity/pressure data for validation .
  • Group Additivity : Assign contributions from substituents (e.g., trifluoromethyl groups in Group B/C derivatives) to estimate HOF .
    Challenges : Solvation effects and crystal packing are often neglected; hybrid methods combining DFT and molecular dynamics improve accuracy .

Basic: What analytical techniques are essential for confirming the structure of synthesized triazolopyrimidine derivatives?

Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent positions (e.g., propyl vs. phenyl groups) and monitor regioselectivity .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 533 for ethyl carboxylate derivatives) .
  • IR Spectroscopy : Detect functional groups (C=N stretch: ~1600 cm1^{-1}, N-H deformation: ~3300 cm1^{-1}) .
  • Elemental Analysis : Verify purity (>98%) and stoichiometry .

Advanced: How does regioselective adamantylation affect the biological activity of triazolopyrimidine cores?

Answer:
Regioselective 15N^{15}\text{N}-labelling and adamantylation studies reveal:

  • Site-Specific Modification : Adamantyl groups at N1 enhance lipophilicity, improving blood-brain barrier penetration in kinase inhibitors .
  • Impact on Binding : In EGFR inhibitors ( ), substituents at C-2 and C-7 influence binding affinity (ΔG: −10.8 to −11.4 kcal/mol) .
    Methodology : Use JCHJ_{\text{CH}} and JHNJ_{\text{HN}} couplings in NMR to determine adamantylation sites even in regioisomeric mixtures .

Basic: What are common side reactions encountered during cyclocondensation of triazolopyrimidine precursors?

Answer:

  • Dimerization : Occurs at high temperatures (>100°C) in polar solvents (DMF); mitigate by reducing reaction time .
  • Incomplete Cyclization : Traces of dihydro intermediates (4,7-dihydro derivatives) form if aldehydes are under-stoichiometric .
  • Oxidation : Exposure to air can oxidize 4,7-dihydro intermediates; use inert atmospheres (N2_2) for sensitive reactions .

Advanced: What role do push-pull electronic effects play in the photophysical properties of substituted triazolopyrimidines?

Answer:

  • Design Strategy : Introduce electron-donating (e.g., –NH2_2) and withdrawing (e.g., –NO2_2) groups at C-5 and C-7 to create push-pull systems .
  • Optical Properties : Such systems exhibit redshifted absorption (λmax_{\text{max}} ~350–400 nm) and enhanced fluorescence quantum yields (Φf_f ~0.2–0.4) .
  • Electrochemical Tuning : Substituents alter HOMO-LUMO gaps (e.g., −5.2 eV to −3.8 eV), impacting charge-transfer efficiency .

Basic: How to scale up the synthesis of triazolopyrimidine derivatives while maintaining purity?

Answer:

  • Solvent Selection : Use ethanol/water mixtures (1:1) for easier large-scale crystallization .
  • Catalyst Loading : Optimize TMDP to 5 mol% to minimize costs without compromising yield .
  • Process Control : Monitor pH (6–7) to prevent decomposition; isolate intermediates via vacuum filtration .

Advanced: What are the implications of hydrogen bonding patterns in triazolopyrimidine crystal structures?

Answer:

  • Stability : Strong N–H···O/N hydrogen bonds (2.8–3.0 Å) in 5-methyl derivatives enhance thermal stability (decomposition >250°C) .
  • Solubility : π-Stacking interactions in phenyl-substituted analogs reduce aqueous solubility; co-crystallization with perchlorate improves it .

Basic: How to resolve contradictions in spectral data when characterizing novel triazolopyrimidine analogs?

Answer:

  • Regioisomer Discrimination : Use 15N^{15}\text{N}-HMBC to distinguish N1 vs. N2 substitution patterns .
  • Dynamic NMR : Resolve overlapping peaks by variable-temperature experiments (e.g., −20°C to 60°C) .
  • X-ray Crystallography : Resolve ambiguities in NOE or coupling constants (e.g., confirm C-5 vs. C-7 substitution) .

Advanced: How can molecular docking studies guide the design of triazolopyrimidine-based kinase inhibitors?

Answer:

  • Binding Conformations : Hybrids with [1,2,4]triazolo[1,5-a]pyrimidin-7-one cores show strong EGFR binding (Autodock Vina: −10.8 kcal/mol) via hinge-region interactions .
  • Substituent Effects : Trifluoromethyl groups at C-5 enhance hydrophobic interactions, while piperazine fragments improve solubility .
    Validation : Cross-validate docking scores with MD simulations (RMSD <2.0 Å) and in vitro IC50_{50} assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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